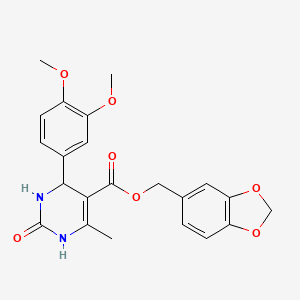
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide, commonly known as DFB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. DFB belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of DFB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cellular signaling pathways. Specifically, DFB has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. By inhibiting CK2 activity, DFB may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DFB has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, DFB has been found to exhibit antiviral properties, making it a potential candidate for the treatment of viral infections. Additionally, DFB has been found to exhibit antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the primary advantages of using DFB in lab experiments is its high purity and stability. DFB can be synthesized in high yields and is relatively stable under normal laboratory conditions. Additionally, DFB is soluble in a range of solvents, making it easy to work with in laboratory experiments. However, one limitation of using DFB in lab experiments is its relatively high cost compared to other compounds.
未来方向
There are several areas of future research that could be explored with regards to DFB. One potential avenue of research is to further explore its potential as a drug candidate for the treatment of cancer. Additional studies could be conducted to better understand its mechanism of action and to optimize its efficacy and safety. Additionally, further research could be conducted to explore its potential as a treatment for other diseases, such as viral infections and inflammatory diseases. Finally, research could be conducted to develop new synthetic methods for the production of DFB, potentially reducing its cost and increasing its accessibility for scientific research.
合成方法
DFB can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-phenylethylbromide to form 2-(2-phenylethyl)-4,4-difluoroaniline. This intermediate compound is then reacted with benzoyl chloride to form DFB. The synthesis of DFB has been optimized to produce high yields of pure compound suitable for scientific research applications.
科学研究应用
DFB has been found to exhibit a range of potential applications in scientific research. One of the primary areas of interest is its potential as a drug candidate for the treatment of various diseases. DFB has been shown to exhibit anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DFB has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NO/c22-17-12-13-20(19(23)14-17)24-21(25)18-9-5-4-8-16(18)11-10-15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHAASOXJUJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)


![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)
![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
